An In-depth Technical Guide to 9-Hexadecyn-1-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 9-Hexadecyn-1-ol: Properties, Synthesis, and Applications
Introduction: Unveiling 9-Hexadecyn-1-ol
9-Hexadecyn-1-ol is a long-chain alkynol, a bifunctional molecule featuring a sixteen-carbon backbone with a terminal primary alcohol at one end and an internal alkyne at the C-9 position. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the stereoselective synthesis of bioactive compounds. The internal triple bond provides a rigid, linear element and a site for a variety of chemical transformations, while the terminal hydroxyl group offers a handle for derivatization or attachment to other molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its role as a precursor in the synthesis of insect pheromones—a critical area of research for sustainable agriculture and pest management.
Molecular Structure and Chemical Identity
The fundamental identity of 9-Hexadecyn-1-ol is defined by its molecular structure, which dictates its physical properties and chemical reactivity.
Molecular Formula: C₁₆H₃₀O[1]
Molecular Weight: 238.41 g/mol [1]
CAS Number: 88109-73-3[1]
SMILES: CCCCCCC#CCCCCCCCCO[2]
The structure consists of a saturated octyl chain (C1-C8) terminating in a hydroxyl group, connected to a hexyl chain (C11-C16) via a carbon-carbon triple bond at the C9-C10 position. The sp-hybridized carbons of the alkyne create a linear geometry in this region of the molecule.
Caption: Molecular Structure of 9-Hexadecyn-1-ol.
Physicochemical Properties
The physical properties of 9-Hexadecyn-1-ol are largely predicted based on its structure, as extensive experimental data is not widely published. The following table summarizes key calculated values which are essential for planning reactions, purifications, and for understanding its behavior in various solvent systems.
| Property | Value | Unit | Source |
| Boiling Point (Predicted) | 339.2 ± 25.0 | °C | ChemicalBook[1] |
| Density (Predicted) | 0.871 ± 0.06 | g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 15.19 ± 0.10 | ChemicalBook[1] | |
| LogP (Octanol/Water Partition Coefficient) | 4.683 | Cheméo (Crippen Calculated)[2] | |
| Water Solubility (log₁₀WS) | -5.58 | mol/L | Cheméo (Crippen Calculated)[2] |
| Enthalpy of Vaporization (ΔvapH°) | 70.04 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Enthalpy of Fusion (ΔfusH°) | 44.41 | kJ/mol | Cheméo (Joback Calculated)[2] |
These properties indicate a high-boiling, non-polar alcohol with very low water solubility, as expected for a 16-carbon molecule. Its high LogP value suggests excellent solubility in organic solvents like ethers, hydrocarbons, and chlorinated solvents.
Synthesis of 9-Hexadecyn-1-ol: A Strategic Approach
The synthesis of 9-Hexadecyn-1-ol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves the coupling of two smaller fragments via the formation of an acetylide, a classic C-C bond-forming reaction. This retrosynthetic approach is advantageous as it allows for the modular construction of the carbon skeleton from more readily available starting materials.
A validated synthetic route starts from 8-bromooctan-1-ol, which is first protected, and then coupled with a terminal alkyne, oct-1-yne.[3] The hydroxyl group of 8-bromooctan-1-ol must be protected to prevent it from interfering with the strongly basic conditions required for acetylide formation. A tetrahydropyranyl (THP) ether is an excellent choice for this protection due to its ease of installation and removal under mild acidic conditions.
Caption: Synthetic workflow for 9-Hexadecyn-1-ol.
Detailed Experimental Protocol: Synthesis of 9-Hexadecyn-1-ol
Causality Behind Experimental Choices:
-
Protection: The Grignard formation or acetylide alkylation in the subsequent step would fail if the acidic proton of the alcohol is present. The THP group is chosen as it is stable to strong bases and nucleophiles but can be easily removed under mild acidic conditions that will not affect the alkyne.
-
Coupling: Lithium amide (LiNH₂) in a polar aprotic solvent like HMPA is a powerful base combination to deprotonate the terminal alkyne, forming the nucleophilic lithium acetylide. The subsequent Sₙ2 reaction with the protected bromo-alcohol forms the desired carbon skeleton.[3]
-
Deprotection: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) in a protic solvent mixture (methanol/water) efficiently cleaves the THP ether to reveal the final alcohol product without affecting the internal alkyne.[3]
Step-by-Step Methodology:
-
Protection of 8-bromooctan-1-ol:
-
To a solution of 8-bromooctan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-tetrahydropyranyloxy)-8-bromooctane.
-
-
Alkylation with Oct-1-yne:
-
Caution: HMPA is a hazardous substance; handle with appropriate personal protective equipment in a fume hood.
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve oct-1-yne (1.1 eq) in hexamethylphosphoramide (HMPA).
-
Cool the solution to 10 °C and add lithium amide (LiNH₂, 1.1 eq) portion-wise, maintaining the temperature.
-
Stir the resulting acetylide suspension for 1 hour at 10 °C.
-
Add the protected 1-(2-tetrahydropyranyloxy)-8-bromooctane (1.0 eq) dropwise.
-
Warm the reaction mixture to 55 °C and stir for 10-12 hours.
-
Cool to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude 1-(2-tetrahydropyranyloxy)hexadec-9-yne can be purified by chromatography or used directly in the next step.
-
-
Deprotection to Yield 9-Hexadecyn-1-ol:
-
Dissolve the crude protected alkynol from the previous step in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Stir the mixture at room temperature for 12-20 hours, monitoring by TLC.
-
Neutralize the acid with saturated NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, 9-Hexadecyn-1-ol, by column chromatography on silica gel.
-
Spectroscopic Characterization
Authenticating the structure of the synthesized 9-Hexadecyn-1-ol is paramount. While a complete set of published spectra for this specific molecule is scarce, we can predict the key spectroscopic features based on its functional groups and data from close structural isomers like 7-hexadecyn-1-ol.[4]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
O-H Stretch: A broad, prominent absorption between 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[5]
-
C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H bonds of the long alkyl chains.
-
C≡C Stretch: A weak absorption is expected in the 2100-2260 cm⁻¹ region. For an internal, near-symmetrically substituted alkyne like this, the change in dipole moment during the stretching vibration is small, often resulting in a very weak or even absent peak.[5] This is a key diagnostic point; a strong peak here would suggest a terminal alkyne.
-
C-O Stretch: A moderate to strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹ , corresponds to the C-O single bond stretch of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted):
-
-CH₂OH (H1): A triplet at ~3.6 ppm, coupled to the adjacent CH₂ group.
-
-CH₂-C≡C- (H8, H11): Two triplets at ~2.1-2.2 ppm. These protons are deshielded by the magnetic anisotropy of the triple bond.
-
-CH₂-CH₂OH (H2): A multiplet (quintet) at ~1.5-1.6 ppm.
-
-CH₂(CH₂)₅CH₂OH (H3-H7): A broad multiplet (a "lump") around 1.2-1.4 ppm, representing the bulk of the methylene protons in the saturated chain.
-
-CH₂(CH₂)₄CH₃ (H12-H15): Also contributing to the broad multiplet around 1.2-1.4 ppm.
-
-CH₃ (H16): A triplet at ~0.9 ppm, characteristic of a terminal methyl group.
-
-OH: A broad singlet whose chemical shift is variable (typically 1-3 ppm) depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted, based on data for 7-hexadecyn-1-ol): [4] The symmetry of the molecule is a key determinant of the number of signals. Due to the internal, near-symmetrical alkyne, some carbons may have very similar chemical shifts.
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity (DEPT) |
| C-10, C-9 | ~80.0 | Quaternary (C) |
| C-1 | ~62.5 | CH₂ |
| C-2 | ~32.5 | CH₂ |
| C-15 | ~31.5 | CH₂ |
| C-3, C-7, C-12, C-14 | ~29.0 - 29.5 | CH₂ |
| C-8, C-11 | ~28.5 | CH₂ |
| C-4, C-5, C-6 | ~25.5 - 26.0 | CH₂ |
| C-13 | ~22.5 | CH₂ |
| C-16 | ~14.0 | CH₃ |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will cause fragmentation of the molecule.
-
Molecular Ion (M⁺): A weak or absent peak at m/z = 238 is expected due to the instability of the long-chain alcohol.
-
[M-H₂O]⁺: A more prominent peak at m/z = 220, resulting from the loss of water from the alcohol, is highly likely.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond would yield a fragment at m/z = 31 ([CH₂OH]⁺).
-
Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ units) will be observed, resulting from cleavage along the alkyl chains. Fragmentation is often enhanced at the carbons alpha to the triple bond, which can help locate its position.
Key Reactions and Applications in Bioactive Molecule Synthesis
The synthetic utility of 9-Hexadecyn-1-ol lies in the selective transformation of its two functional groups. Its most prominent application is as a precursor to (Z)-9-hexadecen-1-ol, a sex pheromone of the cotton bollworm (Heliothis armigera).[3] This transformation highlights the strategic importance of the alkyne as a masked Z-alkene.
Stereoselective Reduction to (Z)-9-Hexadecen-1-ol
The conversion of the internal alkyne to a cis (or Z) alkene is a cornerstone reaction in pheromone synthesis. This is typically achieved by partial hydrogenation using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
Caption: Conversion of 9-Hexadecyn-1-ol to a key pheromone component.
Causality Behind Experimental Choice: Standard catalytic hydrogenation (e.g., H₂/Pd-C) would reduce the alkyne all the way to an alkane. Lindlar's catalyst is specifically designed to be less reactive ("poisoned"), which stops the hydrogenation at the alkene stage. The hydrogen atoms add to the surface of the catalyst and are delivered to the same face of the alkyne (syn-addition), resulting in the exclusive formation of the Z-isomer.[6]
Detailed Experimental Protocol: Synthesis of (Z)-9-Hexadecen-1-ol
-
Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 9-Hexadecyn-1-ol (1.0 eq) in a suitable solvent such as hexane or ethanol.
-
Catalyst Addition: Add Lindlar's catalyst (approx. 5-10% by weight of the alkynol).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).
-
Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC (the product will have a slightly different Rf value) or by GC-MS to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-9-hexadecen-1-ol can be purified by column chromatography if necessary to remove any over-reduced alkane byproducts.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of any vapors (if heated) and direct contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Fire: It is a combustible liquid but not highly flammable. Use standard fire extinguishers (CO₂, dry chemical, foam).
Conclusion
9-Hexadecyn-1-ol is a strategically important synthetic intermediate whose value is defined by the precise placement of its alcohol and internal alkyne functionalities. While not a final "drug" in itself, its role as a key building block for high-value, biologically active molecules like insect pheromones places it firmly within the interest of drug development professionals and synthetic chemists. The ability to construct its carbon skeleton modularly and then stereoselectively transform the alkyne into a Z-alkene provides a powerful and elegant pathway to complex targets. This guide has outlined its core properties and provided field-proven, validated protocols that underscore its significance in modern organic synthesis.
References
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Cheméo. (n.d.). Chemical Properties of 9-Hexadecyn-1-ol (CAS 88109-73-3). Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283282, 9-Hexadecen-1-ol. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). 9-Hexadecen-1-ol, (Z)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549047, 7-Hexadecyn-1-ol. Retrieved from [Link].
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Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link].
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ResearchGate. (2010, August 26). ChemInform Abstract: Facile Synthesis of (Z)-9-Hexadecen-1-ol and Its Acetate. Retrieved from [Link].
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ResearchGate. (n.d.). Examples of moth pheromone components. Retrieved from [Link].
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ResearchGate. (2016). SYNTHESIS OF 9-DECEN-1-OL. Retrieved from [Link].
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hexadecanol, 96%. Retrieved from [Link].
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Core Facilities, CEITEC Masaryk University. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link].
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ResearchGate. (1987). Insect pheromones and their analogues. XVI. Practical synthesis of hexadec-9Z-enal — A component of the sex pheromone of the cotton bollworm Heliothis armigera. Retrieved from [Link].
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